molecular formula C17H15N3O B8811616 10-Benzyl-2,3-dihydroimidazo[2,1-b]quinazolin-5(10H)-one CAS No. 31007-41-7

10-Benzyl-2,3-dihydroimidazo[2,1-b]quinazolin-5(10H)-one

Cat. No. B8811616
Key on ui cas rn: 31007-41-7
M. Wt: 277.32 g/mol
InChI Key: OOVVXNJOLXGIBE-UHFFFAOYSA-N
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Patent
US03969506

Procedure details

A mixture of 12.7 g. of N-benzylisatoic anhydride, 5.8 g. of 2-methylmercapto-imidazoline and 2 pellets of sodium hydroxide in 200 ml. of dioxane was refluxed for 2 hours. While still hot, the mixture was then filtered through Celite and the filtrate concentrated to about 50 ml. volume. 50 ml. of diethyl ether was added and the crystalline precipitate removed by filtration. The residue was dissolved in methylene chloride, treated with charcoal, filtered through alumina, and the filtrate evaporated. The residue was crystallized from methylene chloride/diethyl ether to obtain the heading compound, m.p. 203°-205°C.
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Four

Identifiers

REACTION_CXSMILES
[CH2:1]([N:8]1[C:14](=O)[O:13][C:11](=O)[C:10]2=[CH:16][CH:17]=[CH:18][CH:19]=[C:9]12)[C:2]1[CH:7]=[CH:6][CH:5]=[CH:4][CH:3]=1.CSC1[NH:23][CH2:24][CH2:25][N:26]=1.[OH-].[Na+]>O1CCOCC1>[CH2:1]([N:8]1[C:9]2[C:10](=[CH:16][CH:17]=[CH:18][CH:19]=2)[C:11](=[O:13])[N:23]2[CH2:24][CH2:25][N:26]=[C:14]12)[C:2]1[CH:3]=[CH:4][CH:5]=[CH:6][CH:7]=1 |f:2.3|

Inputs

Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
C(C1=CC=CC=C1)N1C=2C(C(=O)OC1=O)=CC=CC2
Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
CSC=1NCCN1
Step Three
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
[OH-].[Na+]
Step Four
Name
Quantity
0 (± 1) mol
Type
solvent
Smiles
O1CCOCC1

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

ADDITION
Type
ADDITION
Details
A mixture of 12.7 g
FILTRATION
Type
FILTRATION
Details
While still hot, the mixture was then filtered through Celite
CONCENTRATION
Type
CONCENTRATION
Details
the filtrate concentrated to about 50 ml
ADDITION
Type
ADDITION
Details
of diethyl ether was added
CUSTOM
Type
CUSTOM
Details
the crystalline precipitate removed by filtration
DISSOLUTION
Type
DISSOLUTION
Details
The residue was dissolved in methylene chloride
ADDITION
Type
ADDITION
Details
treated with charcoal
FILTRATION
Type
FILTRATION
Details
filtered through alumina
CUSTOM
Type
CUSTOM
Details
the filtrate evaporated
CUSTOM
Type
CUSTOM
Details
The residue was crystallized from methylene chloride/diethyl ether
CUSTOM
Type
CUSTOM
Details
to obtain the heading compound, m.p. 203°-205°C.

Outcomes

Product
Name
Type
Smiles
C(C1=CC=CC=C1)N1C=2N(C(C3=CC=CC=C13)=O)CCN2

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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